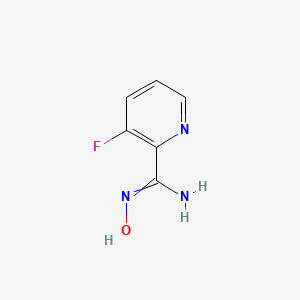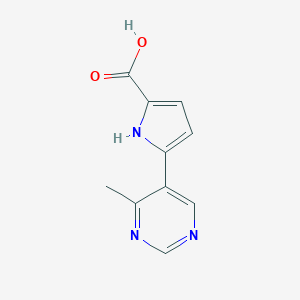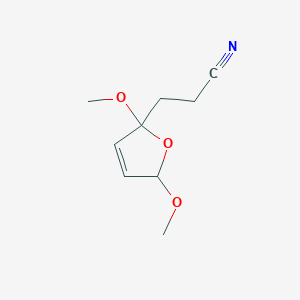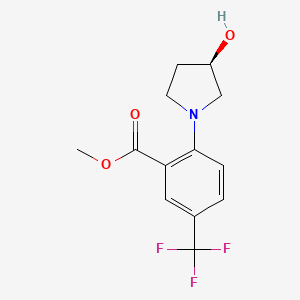
3-Fluoro-N-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Fluoro-N-hydroxypicolinimidamide est un composé organique fluoré de formule moléculaire C6H6FN3O. Il s’agit d’un dérivé du picolinimidamide, où un atome de fluor est substitué à la troisième position du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Fluoro-N-hydroxypicolinimidamide implique généralement la réaction de la 2-cyano-3-fluoropyridine avec le chlorhydrate d’hydroxylamine en présence d’hydroxyde de sodium. La réaction est effectuée dans l’éthanol sous reflux pendant 24 heures, ce qui donne la 3-fluoropyrid-2-ylamidoxime .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas bien documentées, l’approche générale impliquerait l’adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Fluoro-N-hydroxypicolinimidamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
4. Applications de recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme unité de construction pour la synthèse de composés fluorés plus complexes.
Biologie : Les propriétés uniques du composé le rendent utile pour étudier les interactions enzymatiques et les voies métaboliques.
Applications De Recherche Scientifique
3-Fluoro-N-hydroxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
Le mécanisme d’action du 3-Fluoro-N-hydroxypicolinimidamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La présence de l’atome de fluor peut améliorer l’affinité de liaison et la stabilité du composé, conduisant à une inhibition ou une activation plus efficace de la cible. Les voies exactes impliquées dépendent de l’application et de la molécule cible spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Cyano-3-fluoropyridine : Un précurseur dans la synthèse du 3-Fluoro-N-hydroxypicolinimidamide.
3-Fluoro-4-morpholinophényle : Un autre composé fluoré ayant des applications similaires dans les produits pharmaceutiques.
Fluorouracile : Un composé fluoré bien connu utilisé dans le traitement du cancer.
Unicité
Le this compound est unique en raison de son motif de substitution spécifique et de la présence de groupes fluor et hydroxylamine. Cette combinaison confère des propriétés chimiques distinctes, telles qu’une stabilité et une réactivité accrues, le rendant précieux pour diverses applications de recherche et industrielles.
Propriétés
IUPAC Name |
3-fluoro-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METJYNQWGHRJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=NO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)




![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)






